Clorprenaline hydrochloride

Vue d'ensemble

Description

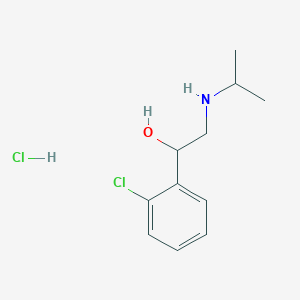

Clorprenaline hydrochloride (C₁₁H₁₆ClN₂O₄HCl, CAS 6933-90-0) is a selective β2-adrenergic receptor agonist primarily used for its bronchodilatory effects in respiratory conditions such as asthma and bronchitis . Its mechanism involves binding to β2-adrenergic receptors on bronchial smooth muscle cells, activating adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade relaxes smooth muscle, reduces inflammation, and enhances airflow .

The compound exhibits a linear detection range of 8.0–1.6×10³ ng/mL in both in vitro and in vivo studies, with a detection limit of 3.0 ng/mL . Its physicochemical properties include a molecular weight of 250.16 g/mol, melting point of 164.7°C, and solubility in water (46 mg/mL), ethanol (47 mg/mL), and DMSO (55 mg/mL) .

Méthodes De Préparation

Synthetic Routes and Methodologies

Condensation Reactions

The foundational step in clorprenaline synthesis involves condensation between a chlorinated phenyl precursor and a β-amino alcohol derivative. A patent for a structurally related compound, cloperastine hydrochloride, outlines a method where a compound IV (halogenated aryl) reacts with compound III (amino alcohol) in the presence of an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and an acid-binding agent (e.g., potassium carbonate) . Although clorprenaline’s synthesis differs slightly, analogous conditions are applicable:

These parameters minimize side reactions, such as premature salt formation or degradation of the β-hydroxyl group .

Etherification Approaches

Etherification serves as an alternative route, particularly for introducing the hydroxyl group. In a method adapted from cloperastine synthesis, a halogenated intermediate undergoes etherification with a diol under acidic catalysis (e.g., hydrogen chloride or sulfuric acid) . Key considerations include:

This route avoids the use of moisture-sensitive reagents, enhancing scalability for industrial production .

Salt Formation and Purification

The final step involves salification of the free base with hydrochloric acid. Critical parameters include:

-

HCl stoichiometry : ≥1:1 molar ratio to ensure complete salt formation .

-

Solvent : Isopropanol or acetonitrile for optimal crystallization .

-

Purity : Post-crystallization purity exceeds 99.8%, with single impurities <0.1% .

Optimization of Reaction Conditions

Temperature and Solvent Selection

Forced degradation studies reveal clorprenaline’s susceptibility to basic and oxidative conditions, necessitating neutral or mildly acidic environments during synthesis . For example:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Reaction temperature | 10–80°C | Minimizes degradation |

| Solvent polarity | Low (e.g., toluene) | Enhances intermediate solubility |

Catalysts and Reagents

The use of Aliquat 336 (a phase-transfer catalyst) in related syntheses improves reaction rates by facilitating interfacial interactions between aqueous and organic phases . However, clorprenaline’s synthesis avoids strong bases to prevent dehydrohalogenation .

Stability Considerations During Synthesis

Clorprenaline hydrochloride degrades under basic (pH >9) and oxidative conditions, forming products such as dechlorinated analogs and N-oxides . Key stability findings include:

These insights mandate inert atmospheres and neutral pH buffers during synthesis .

Enantiomeric Resolution and Purification Techniques

Clorprenaline’s chiral center necessitates enantioselective purification. A study employing sulfobutylether-β-cyclodextrin (SBE-β-CD) achieved >98% enantiomeric excess via reactive extraction . The process involves:

This method reduces reliance on chiral chromatography, offering a cost-effective industrial alternative .

Analytical Characterization and Quality Control

Reverse-phase HPLC with UV detection (215 nm) is the gold standard for purity assessment . Validated parameters include:

Mass spectrometry (LC-MS/MS) identifies degradation products, ensuring compliance with ICH guidelines .

Analyse Des Réactions Chimiques

Types of Reactions

Clorprenaline hydrochloride undergoes various chemical reactions, including:

Oxidation: Clorprenaline can be oxidized under specific conditions to form degradation products.

Reduction: The reduction of this compound can yield different intermediates depending on the reagents used.

Substitution: It can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like or .

Reduction: or .

Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various degradation products and intermediates that can be further processed or analyzed for different applications .

Applications De Recherche Scientifique

Bronchodilator for Respiratory Conditions

Clorprenaline is primarily used to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). By stimulating beta-2 adrenergic receptors, it facilitates bronchodilation, leading to improved airflow in patients experiencing bronchospasm.

Clinical Efficacy:

- A study demonstrated that clorprenaline effectively reduces airway resistance and improves lung function in patients with asthma exacerbations .

- In chronic bronchitis patients, clorprenaline has been shown to enhance respiratory function and reduce symptoms significantly .

Veterinary Medicine

In veterinary medicine, clorprenaline is utilized for similar respiratory issues in animals, particularly in horses. It aids in managing conditions like heaves (recurrent airway obstruction) by acting as a bronchodilator.

Case Study:

- A clinical trial involving horses with heaves indicated that clorprenaline administration resulted in notable improvements in respiratory parameters and overall performance during exercise .

Growth Promotion in Livestock

Clorprenaline has been investigated for its potential use as a growth promoter in livestock. Its ability to enhance feed efficiency and promote weight gain has made it a subject of interest in animal husbandry.

Research Findings:

- Studies have shown that clorprenaline can increase muscle mass and improve feed conversion ratios in livestock, especially in pigs .

- However, the use of beta-agonists like clorprenaline for growth promotion is controversial and regulated in many countries due to concerns about residues in meat products.

Comparative Analysis of Applications

The following table summarizes the key applications of this compound:

| Application Area | Specific Use | Target Population | Key Outcomes |

|---|---|---|---|

| Medical | Bronchodilator | Humans (asthma, COPD) | Improved lung function; reduced symptoms |

| Veterinary | Respiratory aid | Horses | Enhanced respiratory parameters |

| Livestock Growth Promotion | Feed efficiency | Pigs, cattle | Increased muscle mass; improved feed conversion |

Mécanisme D'action

Clorprenaline hydrochloride exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby improving airflow and reducing respiratory symptoms .

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

Clorprenaline belongs to the catecholamine-derived β-agonist family. Key structural analogs include:

Clorprenaline distinguishes itself through its chlorine substituent, which enhances β2 selectivity and reduces systemic side effects compared to non-selective agonists like isoprenaline .

Pharmacological Profiles

Receptor Selectivity and Efficacy

- Clorprenaline : High β2 selectivity (EC₅₀ = 8–16 nM) with minimal α1 or β1 activity, reducing cardiovascular risks .

- Isoprenaline: Non-selective β1/β2 agonist (EC₅₀ = 1–5 nM for β2), causing tachycardia and arrhythmias .

- Terbutaline : Longer-acting β2 agonist (t₁/₂ = 5–8 hours) due to resistance to catechol-O-methyltransferase (COMT) .

Physicochemical and Analytical Data

Clorprenaline’s chiral synthesis via Sharpless asymmetric dihydroxylation ensures enantiomeric purity ([α]D²⁵ = −69.21° in EtOH), critical for receptor binding .

Key Research Findings

- Chiral Separation : Capillary electrophoresis with sulfobutyl ether-β-cyclodextrin resolves clorprenaline enantiomers (resolution >1.2), essential for pharmacokinetic studies .

- Stability : Clorprenaline remains stable for 3 years at −20°C in powder form, outperforming heat-sensitive analogs like isoprenaline .

Activité Biologique

Clorprenaline hydrochloride is a synthetic compound primarily recognized for its role as a beta-2 adrenergic receptor agonist . This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is the hydrochloride salt of clorprenaline. Its structure enables it to interact effectively with adrenergic receptors, particularly the beta-2 subtype, which are crucial in mediating various physiological responses.

Clorprenaline exerts its effects by binding selectively to beta-2 adrenergic receptors located predominantly in the smooth muscle of the respiratory tract. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP results in smooth muscle relaxation and bronchodilation, making clorprenaline an effective treatment for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

- Bronchodilation : It is primarily used as a bronchodilator for treating asthma and other respiratory conditions.

- Vasoconstriction : Clorprenaline also exhibits vasoconstrictive properties, which can be beneficial in specific clinical scenarios.

- Heart Stimulation : As a sympathomimetic agent, it can stimulate cardiac activity, although this effect is secondary to its primary use .

Clinical Applications

- Asthma Management : Clinical studies have demonstrated that clorprenaline significantly improves lung function in patients with asthma. For instance, a randomized controlled trial showed that patients receiving clorprenaline exhibited a marked improvement in forced expiratory volume (FEV1) compared to those receiving a placebo .

- COPD Treatment : In patients with COPD, clorprenaline has been shown to reduce exacerbations and improve quality of life metrics. A longitudinal study indicated that regular use led to fewer hospitalizations due to respiratory distress .

In Vitro Studies

In vitro studies have elucidated the molecular mechanisms underlying clorprenaline's action:

- cAMP Pathway Activation : Research has confirmed that clorprenaline activates the cAMP signaling pathway in human bronchial smooth muscle cells, leading to relaxation and dilation .

- Receptor Selectivity : Clorprenaline demonstrates high selectivity for beta-2 over beta-1 adrenergic receptors, minimizing potential cardiac side effects associated with non-selective agonists .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Bronchodilation | Relaxes bronchial smooth muscle | |

| Vasoconstriction | Constricts blood vessels | |

| Cardiac Stimulation | Increases heart rate and contractility |

Table 2: Clinical Study Outcomes

| Study Type | Condition | Outcome Measure | Result |

|---|---|---|---|

| Randomized Trial | Asthma | FEV1 Improvement | Significant improvement noted |

| Longitudinal Study | COPD | Hospitalization Rate | Reduced rate observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective synthesis of (R)-clorprenaline hydrochloride?

The Sharpless asymmetric dihydroxylation (AD) reaction is a key step for introducing chirality. Starting from o-chlorostyrene, osmium tetroxide and potassium ferricyanide are used as co-oxidants with (DHQD)₂PHAL as a chiral ligand to achieve 95% enantiomeric excess (ee) in diol intermediates. Subsequent steps involve tosylation, epoxide formation, and regioselective opening with isopropylamine, followed by HCl treatment to yield the final hydrochloride salt .

Q. Which analytical techniques are critical for confirming the enantiomeric purity of clorprenaline hydrochloride?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Astec Cyclobond I) and polarimetric analysis ([α]D measurements) are standard. For example, (R)-clorprenaline hydrochloride exhibits [α]D²⁵ = -69.21 (c 1.4, EtOH), aligning with literature benchmarks. Capillary electrophoresis-mass spectrometry (CE-MS) is also effective for resolving enantiomers in mixtures .

Q. How does this compound interact with β2-adrenergic receptors at the molecular level?

As a β2-adrenergic agonist, clorprenaline binds to transmembrane G-protein-coupled receptors, activating adenylate cyclase and increasing intracellular cAMP. This mechanism underpins its bronchodilatory effects. Receptor specificity studies require competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177) .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in clorprenaline synthesis when scaling up?

Key parameters include:

- Catalyst loading : Reducing osmium tetroxide usage while maintaining ee (e.g., 0.2 mol% dibutyltin oxide in tosylation steps).

- Solvent systems : t-BuOH:H₂O (1:1) in AD reactions improves solubility and reaction kinetics.

- Temperature control : Strict adherence to 0°C during AD prevents racemization .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Discrepancies in ¹H NMR (e.g., δ 7.25–7.45 ppm for aromatic protons) may arise from residual solvents or diastereomeric impurities. Use deuterated solvents (CDCl₃, D₂O) for baseline correction and 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What advanced methods detect this compound residues in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., clorprenaline-D7) achieves limits of detection (LOD) < 0.1 ng/mL. Solid-phase extraction (SPE) using MCX cartridges improves recovery rates in complex matrices like serum or tissue .

Q. How do researchers address conflicting in vivo efficacy data across preclinical models?

Standardize protocols per NIH guidelines:

- Dose calibration : Use pharmacokinetic (PK) profiling to align doses with human-equivalent metrics.

- Endpoint selection : Measure bronchial resistance via forced oscillation techniques in murine models.

- Blinding : Implement double-blinded administration to reduce bias .

Q. Methodological Resources

- Crystallography : SHELX programs for structure refinement and ORTEP-3 for graphical representation of molecular geometry .

- Chiral Analysis : CE-MS parameters from Zhou et al. (2023) for resolving clorprenaline enantiomers .

- Synthesis Protocols : Refer to Rajesh et al. for step-by-step asymmetric dihydroxylation and epoxide ring-opening methodologies .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPUCRSKRHVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3811-25-4 (Parent) | |

| Record name | Clorprenaline hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046699 | |

| Record name | Clorprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-90-0 | |

| Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorprenaline hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clorprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clorprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.